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Introduction
Ac-rC Phosphoramidite-13C,d1 is a stable isotope-labeled building block essential for the

site-specific incorporation of a labeled cytidine residue into synthetic RNA oligonucleotides.

This acetyl-protected cytidine phosphoramidite contains a Carbon-13 (¹³C) isotope and a

deuterium (d) label, providing a powerful tool for advanced biophysical and structural studies of

RNA. The precise introduction of these labels is invaluable for techniques such as Nuclear

Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), enabling detailed

investigation of RNA structure, dynamics, ligand interactions, and the molecular basis of

therapeutic action.[1][2]

The use of stable isotope labeling allows researchers to overcome common challenges in

studying large RNA molecules, such as spectral overlap and signal degeneracy in NMR.[3][4]

[5] Site-specific labeling with Ac-rC Phosphoramidite-13C,d1 simplifies complex spectra,

facilitates resonance assignment, and allows for the detailed analysis of local conformational

changes and intermolecular interactions at atomic resolution.[3][6] This is particularly crucial for

understanding the function of riboswitches, viral RNAs, and other regulatory RNA molecules, as

well as for characterizing the binding of small molecule drugs to RNA targets.[6]
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Structural Biology: Elucidation of the three-dimensional structures of RNA and RNA-protein

complexes using NMR spectroscopy. The ¹³C label serves as a sensitive probe for

determining internuclear distances and torsion angles.

RNA Dynamics: Investigation of the conformational dynamics of RNA molecules on a wide

range of timescales.[7] NMR relaxation dispersion experiments, facilitated by isotopic labels,

can reveal transient, low-population states that are critical for biological function.[6]

Drug Discovery and Development: Characterization of the binding modes and kinetics of

small molecules and other therapeutics that target RNA. Monitoring changes in the NMR or

mass spectra of labeled RNA upon ligand binding can provide insights into the mechanism of

action.

Mass Spectrometry-Based Quantification: Use as an internal standard for the accurate

quantification of RNA modifications and turnover in complex biological samples.[8]

Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of ¹³C,d1-
Labeled RNA Oligonucleotides
This protocol outlines the general procedure for incorporating Ac-rC Phosphoramidite-13C,d1
into an RNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

Ac-rC Phosphoramidite-13C,d1

Unlabeled RNA phosphoramidites (A, G, U, C) with appropriate 2'-O-protection (e.g., TBDMS

or TOM)[9]

Solid support (e.g., CPG) appropriate for RNA synthesis

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT))[9]

Capping solution (Cap A and Cap B)

Oxidizing solution
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Deblocking solution (e.g., 3% Dichloroacetic acid (DCA) in dichloromethane)[9]

Anhydrous acetonitrile

Cleavage and deprotection solution (e.g., a mixture of ethanolic methylamine and aqueous

methylamine)[10]

2'-O-silyl deprotection solution (e.g., Triethylamine trihydrofluoride (TEA·3HF) in DMSO)[10]

Procedure:

Preparation:

Dissolve Ac-rC Phosphoramidite-13C,d1 and other phosphoramidites in anhydrous

acetonitrile to the recommended concentration for your synthesizer.

Install the phosphoramidite vials, solid support column, and all necessary reagent bottles

on the automated synthesizer.

Program the desired RNA sequence and synthesis scale into the synthesizer software.

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each

nucleotide addition. The cycle for incorporating the labeled cytidine is as follows:

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing

RNA chain on the solid support by treatment with the deblocking solution.

Coupling: The Ac-rC Phosphoramidite-13C,d1 is activated by the activator solution and

coupled to the 5'-hydroxyl of the growing RNA chain. A typical coupling time for RNA

phosphoramidites is 6 minutes.[9]

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to

prevent the formation of deletion mutants.

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester

using the oxidizing solution.
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Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the

sequence.

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either

removed (DMT-off) or left on (DMT-on) for purification purposes.

Protocol 2: Cleavage and Deprotection of the Labeled
RNA
Procedure:

Base and Phosphate Deprotection:

Transfer the solid support to a screw-cap vial.

Add the cleavage and deprotection solution (e.g., ethanolic methylamine/aqueous

methylamine 1:1) to the solid support.[10]

Incubate at the recommended temperature and time (e.g., 65 °C for 10 minutes, especially

when using Ac-protected C).[11][12]

Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to

a new tube.

Evaporate the solution to dryness.

2'-O-Protecting Group Removal:

Resuspend the dried RNA pellet in anhydrous DMSO.

Add triethylamine trihydrofluoride (TEA·3HF) and incubate at 65 °C for 2.5 hours to

remove the 2'-O-silyl protecting groups.[10]

Quench the reaction with an appropriate quenching buffer.[10]

Protocol 3: Purification of the Labeled RNA
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The crude, deprotected RNA can be purified using various methods depending on the length

and properties of the oligonucleotide.

DMT-on Purification: If the final DMT group was retained, reverse-phase HPLC or cartridge

purification can be used to separate the full-length product from truncated sequences. The

DMT group is then removed by treatment with an acid (e.g., 80% acetic acid).[13]

Anion-Exchange HPLC: This method separates oligonucleotides based on their charge and

is effective for purifying RNA.

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify RNA

oligonucleotides with high resolution.

After purification, the RNA should be desalted using size-exclusion chromatography or ethanol

precipitation. The purity and integrity of the final product should be confirmed by analytical

HPLC and mass spectrometry.

Data Presentation
The successful incorporation of Ac-rC Phosphoramidite-13C,d1 can be evaluated by several

quantitative parameters.

Parameter Typical Value Method of Analysis Reference

Coupling Efficiency >98%
Trityl cation monitoring

during synthesis
[14]

Isotopic Enrichment >98% Mass Spectrometry N/A

Purity of Final

Oligonucleotide
>90% HPLC, PAGE [10]

Mass Verification
Expected Mass ±

0.02%
ESI-MS N/A
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Experimental Workflow for Labeled RNA Synthesis
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Caption: Workflow for the synthesis and processing of RNA labeled with Ac-rC
Phosphoramidite-13C,d1.

Signaling Pathway Involving RNA Regulation
Caption: Simplified diagram of gene expression regulation by non-coding RNAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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